molecular formula C17H21N3O4S B3493468 N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide

N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide

Cat. No.: B3493468
M. Wt: 363.4 g/mol
InChI Key: CXCFCQZLLFRXKD-UHFFFAOYSA-N
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Description

N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide is an organic compound with a complex structure that includes a sulfonyl group, a methoxy group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Sulfonyl Group: The starting material, 4-methoxy-3-methylphenyl, is reacted with sulfonyl chloride in the presence of a base such as pyridine to form the sulfonyl derivative.

    Introduction of the Glycinamide Moiety: The sulfonyl derivative is then reacted with glycine or a glycine derivative under appropriate conditions to introduce the glycinamide group.

    Methylation and Pyridinylmethyl Substitution: The final steps involve methylation of the nitrogen atom and substitution with a pyridin-2-ylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the sulfonyl group may yield a sulfide derivative.

Scientific Research Applications

N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N2-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide
  • N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)glycinamide

Uniqueness

N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-13-10-15(7-8-16(13)24-3)25(22,23)20(2)12-17(21)19-11-14-6-4-5-9-18-14/h4-10H,11-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCFCQZLLFRXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NCC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide
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N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide
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